molecular formula C23H29N3O2 B6915072 N-methyl-N-[[4-[(8-methylimidazo[1,2-a]pyridin-2-yl)methoxy]phenyl]methyl]-1-(oxan-4-yl)methanamine

N-methyl-N-[[4-[(8-methylimidazo[1,2-a]pyridin-2-yl)methoxy]phenyl]methyl]-1-(oxan-4-yl)methanamine

Cat. No.: B6915072
M. Wt: 379.5 g/mol
InChI Key: ITCGYCLQTCZTGZ-UHFFFAOYSA-N
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Description

N-methyl-N-[[4-[(8-methylimidazo[1,2-a]pyridin-2-yl)methoxy]phenyl]methyl]-1-(oxan-4-yl)methanamine is a complex organic compound featuring a unique structure that combines an imidazo[1,2-a]pyridine moiety with a phenylmethoxy group and an oxan-4-yl substituent

Properties

IUPAC Name

N-methyl-N-[[4-[(8-methylimidazo[1,2-a]pyridin-2-yl)methoxy]phenyl]methyl]-1-(oxan-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c1-18-4-3-11-26-16-21(24-23(18)26)17-28-22-7-5-19(6-8-22)14-25(2)15-20-9-12-27-13-10-20/h3-8,11,16,20H,9-10,12-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCGYCLQTCZTGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)COC3=CC=C(C=C3)CN(C)CC4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[[4-[(8-methylimidazo[1,2-a]pyridin-2-yl)methoxy]phenyl]methyl]-1-(oxan-4-yl)methanamine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the nitrogen atoms.

    Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine ring, potentially leading to hydrogenation of the double bonds.

    Substitution: The phenylmethoxy and oxan-4-yl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) are frequently employed.

Major Products

    Oxidation: Products may include N-oxide derivatives.

    Reduction: Hydrogenated imidazo[1,2-a]pyridine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, N-methyl-N-[[4-[(8-methylimidazo[1,2-a]pyridin-2-yl)methoxy]phenyl]methyl]-1-(oxan-4-yl)methanamine is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its structure suggests it could interact with specific enzymes or receptors, making it a candidate for treating certain diseases.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which N-methyl-N-[[4-[(8-methylimidazo[1,2-a]pyridin-2-yl)methoxy]phenyl]methyl]-1-(oxan-4-yl)methanamine exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-[[4-[(imidazo[1,2-a]pyridin-2-yl)methoxy]phenyl]methyl]-1-(oxan-4-yl)methanamine: Lacks the 8-methyl group on the imidazo[1,2-a]pyridine ring.

    N-methyl-N-[[4-[(8-methylimidazo[1,2-a]pyridin-2-yl)methoxy]phenyl]methyl]-1-(tetrahydrofuran-4-yl)methanamine: Substitutes the oxan-4-yl group with a tetrahydrofuran-4-yl group.

Uniqueness

The presence of the 8-methyl group on the imidazo[1,2-a]pyridine ring and the oxan-4-yl substituent makes N-methyl-N-[[4-[(8-methylimidazo[1,2-a]pyridin-2-yl)methoxy]phenyl]methyl]-1-(oxan-4-yl)methanamine unique. These structural features may confer specific chemical reactivity and biological activity that distinguish it from similar compounds.

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